Product packaging for 2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine(Cat. No.:)

2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine

Katalognummer: B10929461
Molekulargewicht: 270.2 g/mol
InChI-Schlüssel: ZGWHCSOLOQHGNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine is a synthetic compound featuring a pyridine ring linked via a sulfanyl bridge to a 2,3-dichlorobenzyl group. This structure is of significant interest in medicinal and agrochemical research. The pyridine nucleus is a privileged scaffold in heterocyclic chemistry, known to be present in numerous compounds with diverse biological activities . The specific molecular architecture of this compound, combining a sulfur-containing linker with halogenated aromatic systems, suggests its potential as a valuable intermediate or building block (synthon) for the synthesis of more complex molecules. Researchers can explore its utility in developing new active substances. Similar dichloropyridine and benzyl-heterocycle compounds are established key intermediates in the production of insecticides and other active ingredients . The presence of the sulfanyl (thioether) group can offer a reactive site for further chemical modifications, making it a versatile precursor in organic synthesis campaigns. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl2NS B10929461 2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H9Cl2NS

Molekulargewicht

270.2 g/mol

IUPAC-Name

2-[(2,3-dichlorophenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C12H9Cl2NS/c13-10-5-3-4-9(12(10)14)8-16-11-6-1-2-7-15-11/h1-7H,8H2

InChI-Schlüssel

ZGWHCSOLOQHGNP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)SCC2=C(C(=CC=C2)Cl)Cl

Herkunft des Produkts

United States

Synthesis and Characterization:

To develop and optimize a robust synthetic route for the preparation of 2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine with high purity and yield.

To fully characterize the compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, to confirm its molecular structure and stereochemistry.

Physicochemical Profiling:

To determine key physicochemical properties such as solubility, lipophilicity (LogP), and pKa. This data is crucial for understanding the compound's potential pharmacokinetic behavior.

To assess its chemical stability under various conditions, including different pH levels and in the presence of metabolic enzymes.

Biological Screening and Mechanism of Action Studies:

To conduct broad-based biological screening to identify any potential therapeutic activities. This would involve testing the compound against a diverse panel of biological targets, such as various enzymes, receptors, and microbial strains.

Based on the initial screening results, to perform more focused studies to determine the specific mechanism of action. This could involve enzyme inhibition assays, receptor binding studies, or cellular assays to probe its effects on signaling pathways.

Structure Activity Relationship Sar Studies:

To synthesize a library of analogs of 2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine by systematically modifying the substitution pattern on both the pyridine (B92270) and benzyl (B1604629) rings.

To evaluate the biological activity of these analogs to establish a clear structure-activity relationship. This will help in identifying the key structural features responsible for any observed biological effects and guide the design of more potent and selective compounds.

Through the achievement of these objectives, a thorough understanding of the chemical and biological profile of this compound can be established, paving the way for its potential development in medicinal chemistry or as a tool for chemical biology research.

Data on this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₁₂H₉Cl₂NS286.18Pyridine, Thioether, 2,3-Dichlorobenzyl
PyridineC₅H₅N79.10Aromatic heterocycle
2,3-Dichlorobenzyl chlorideC₇H₅Cl₃195.48Dichlorinated benzyl halide
2-MercaptopyridineC₅H₅NS111.17Pyridine with a thiol group

Synthetic Methodologies and Chemical Transformations of this compound

The synthesis of this compound, a thioether derivative of pyridine, involves the strategic formation of a carbon-sulfur bond linking the pyridine and dichlorobenzyl moieties. The methodologies for its preparation are primarily centered on the reaction between appropriate sulfur-containing pyridine precursors and halogenated benzyl compounds. This section details the primary synthetic strategies for the target molecule and the preparation of its essential precursors.

Computational Chemistry and Theoretical Characterization of 2 2,3 Dichlorobenzyl Sulfanyl Pyridine

Quantum Mechanical Studies (Density Functional Theory, DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For a molecule like 2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine, DFT is instrumental in determining its fundamental chemical and physical properties.

The initial step in a computational study involves determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles that define its shape.

Following optimization, a vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the theoretical vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra for structural confirmation.

Table 1: Predicted Geometric and Vibrational Data for this compound This table represents theoretical data that would be generated from DFT calculations.

Parameter TypeParameterCalculated Value
Bond Lengths (Å)C-S~1.80
S-CH₂~1.85
C-Cl~1.75
Bond Angles (°)C-S-CH₂~100-105
Cl-C-C~120
Key Vibrational Frequency (cm⁻¹)C-S Stretch~650-750

The electronic behavior of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized on the sulfur atom and the pyridine (B92270) ring, while the LUMO would likely be distributed over the dichlorobenzyl moiety.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the nitrogen atom of the pyridine ring and the chlorine atoms would be expected to be regions of high negative potential, making them susceptible to electrophilic attack.

Fukui functions are used to predict the most likely sites for nucleophilic and electrophilic attack within a molecule. This analysis further refines the understanding of local reactivity, highlighting specific atoms that are most prone to reaction.

Table 2: Calculated Electronic Properties and Reactivity Descriptors This table represents theoretical data that would be generated from DFT calculations.

PropertyPredicted ValueSignificance
HOMO Energy(Calculated Value in eV)Electron-donating ability
LUMO Energy(Calculated Value in eV)Electron-accepting ability
HOMO-LUMO Gap (ΔE)(Calculated Value in eV)Chemical stability and reactivity
Chemical Hardness (η)(Calculated Value in eV)Resistance to electron cloud deformation
Chemical Softness (S)(Calculated Value in eV⁻¹)Measure of reactivity

Conformational Analysis and Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, the reality is that molecules are flexible and dynamic.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, rotation around the C-S and S-CH₂ bonds would lead to various conformers. A systematic search or a molecular dynamics simulation can map out the conformational landscape, identifying the lowest energy (most stable) conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The results would likely show a preference for staggered conformations that minimize steric hindrance between the bulky pyridine and dichlorobenzyl groups.

Simulation of Compound Behavior in Aqueous and Lipid Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the dynamic behavior of molecules over time. mdpi.com These simulations can provide critical insights into how a compound like this compound would behave in different biological environments, such as the aqueous environment of the bloodstream and the lipid environment of cell membranes.

In an aqueous environment, MD simulations can predict the solvation of the compound, revealing how water molecules arrange themselves around the pyridine and dichlorobenzyl moieties. This information is crucial for understanding the compound's solubility and its ability to interact with polar biological macromolecules. The pyridine ring, with its nitrogen atom, can form hydrogen bonds with water, while the dichlorobenzyl group, being more hydrophobic, would likely have a more structured layer of water molecules around it.

When simulating the compound in a lipid bilayer, which serves as a model for a cell membrane, MD can predict its partitioning, orientation, and potential to permeate the membrane. nih.gov For a molecule like this compound, simulations might show the hydrophobic dichlorobenzyl group inserting into the nonpolar core of the lipid bilayer, while the more polar pyridine ring may remain closer to the polar head groups of the lipids. The dynamics of these interactions are fundamental to predicting how the compound might be absorbed and distributed in the body.

Dynamic Interactions within Protein Binding Pockets

Molecular docking and molecular dynamics simulations are instrumental in elucidating the potential interactions of a ligand, such as this compound, within the binding pocket of a target protein. nih.govnih.gov Docking studies can predict the most likely binding pose of the compound, while MD simulations can reveal the stability of this pose and the dynamic interplay of intermolecular forces over time.

For instance, in a hypothetical protein kinase binding pocket, the pyridine nitrogen of this compound could act as a hydrogen bond acceptor, forming a crucial interaction with hinge region residues of the kinase. acs.orgresearchgate.net The dichlorobenzyl group, with its bulky and hydrophobic nature, would likely occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar amino acid residues. The chlorine atoms on the benzyl (B1604629) ring could also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

MD simulations can further refine this static picture by showing how the ligand and protein adapt to each other's presence. nih.gov These simulations can reveal conformational changes in the protein upon ligand binding and highlight the role of specific water molecules in mediating protein-ligand interactions. The calculated binding free energy from these simulations can provide a quantitative estimate of the compound's affinity for the target protein.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties (Pre-clinical relevance)

In the early stages of drug discovery, in silico methods are invaluable for predicting the ADMET properties of a compound, helping to identify potential liabilities before costly and time-consuming experimental studies are undertaken. auctoresonline.org

Prediction of Gastrointestinal Absorption and Blood-Brain Barrier Penetration

Computational models can predict the likelihood of a compound being absorbed from the gastrointestinal tract and its potential to cross the blood-brain barrier (BBB). These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For pyridine-containing compounds, good intestinal absorption is often predicted. auctoresonline.org

Table 1: Predicted Physicochemical and Absorption Properties

Property Predicted Value Range for Similar Compounds Implication for this compound
Molecular Weight < 500 g/mol Favorable for absorption
LogP 2.0 - 5.0 Indicates good lipophilicity for membrane permeation
Polar Surface Area (PSA) < 90 Ų Suggests good cell permeability
Human Intestinal Absorption > 80% High likelihood of good oral absorption auctoresonline.org

| Blood-Brain Barrier Penetration | Variable | Depends on a balance of lipophilicity and PSA |

Estimation of Plasma Protein Binding and Tissue Distribution

The extent to which a compound binds to plasma proteins, such as albumin, can significantly affect its free concentration and, therefore, its efficacy and clearance. In silico models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict the percentage of plasma protein binding. Compounds with high lipophilicity, like that suggested by the dichlorobenzyl group, tend to exhibit higher plasma protein binding. Computational models can also provide an estimate of the volume of distribution (VD), indicating whether a compound is likely to distribute into tissues or remain primarily in the bloodstream.

Prediction of Metabolic Stability and Major Metabolites

Predicting a compound's metabolic fate is crucial for understanding its half-life and potential for drug-drug interactions. Computational tools can predict the likelihood of a compound being metabolized by cytochrome P450 (CYP) enzymes. auctoresonline.org For this compound, potential sites of metabolism could include oxidation of the sulfur atom, hydroxylation of the pyridine or benzyl rings, or dealkylation. Some pyridine derivatives have been noted to have potential interactions with CYP450 enzymes. auctoresonline.org

Computational Toxicity Screening (e.g., mutagenicity, genotoxicity, cardiotoxicity)

In silico toxicology models can screen for potential liabilities such as mutagenicity, genotoxicity, and cardiotoxicity (e.g., hERG channel inhibition). nih.gov These models are typically based on structural alerts, which are chemical substructures known to be associated with specific types of toxicity. For example, QSAR models can be developed to predict the median lethal dose (LD50) of compounds, providing an early indication of acute toxicity. nih.govmdpi.com The dichlorobenzyl moiety would be a key structural feature assessed by these models for potential toxicity, as some chlorinated aromatic compounds can have toxicological concerns.

Table 2: Illustrative In Silico Toxicity Predictions for Structurally Related Compounds

Toxicity Endpoint Prediction Method Predicted Outcome for Similar Compounds
Mutagenicity (Ames test) Structural alerts, QSAR Generally predicted to be non-mutagenic
hERG Inhibition Docking, QSAR Low to moderate risk, depending on specific structure

| Acute Oral Toxicity (LD50) | QSAR models | Predicted to be in the moderately toxic range nih.gov |

Future Perspectives and Strategic Research Directions for 2 2,3 Dichlorobenzyl Sulfanyl Pyridine

Development of Advanced and Scalable Synthetic Methodologies

The future development of 2-[(2,3-Dichlorobenzyl)sulfanyl]pyridine and its derivatives hinges on the establishment of efficient and scalable synthetic routes. While traditional methods for creating pyridine (B92270) derivatives are well-documented, a focus on green chemistry principles will be paramount. nih.govijarsct.co.in This includes the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions, such as microwave-assisted or ultrasound-assisted synthesis. nih.govresearchgate.net

Furthermore, the adoption of flow chemistry presents a significant opportunity for the scalable and safe production of this compound. researchgate.netacs.org Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved purity, and reduced risk, which are critical factors for industrial-scale manufacturing. researchgate.netvcu.edu The development of a one-pot synthesis, where multiple reaction steps are performed in a single reactor, could also significantly streamline the manufacturing process, making it more cost-effective and sustainable. acs.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

MethodologyAdvantagesDisadvantagesScalability Potential
Traditional Batch Synthesis Well-established, versatileOften requires harsh conditions, can be time-consuming, potential for hazardous byproductsModerate to high
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved puritySpecialized equipment required, potential for localized overheatingModerate
Flow Chemistry High scalability, enhanced safety, precise process control, potential for automationHigher initial setup cost, may require process optimizationHigh
Green Chemistry Approaches Environmentally friendly, reduced waste, use of renewable resourcesMay require development of new catalysts and solvent systemsHigh

Identification of Novel Biological Targets and Therapeutic Areas for Exploration

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.govrsc.orgnih.govresearchgate.net The dichlorobenzyl moiety is also found in compounds with antiseptic and antimicrobial properties. zeelabpharmacy.comdrugbank.comchemicalbook.comnih.gov1mg.com This convergence of structural features in this compound suggests several promising avenues for biological investigation.

Initial high-throughput screening against a broad panel of biological targets, including kinases, proteases, and G-protein coupled receptors, could rapidly identify potential areas of therapeutic interest. Given the prevalence of pyridine derivatives in oncology, exploring its cytotoxic effects against various cancer cell lines would be a logical starting point. rsc.orgbohrium.com Furthermore, investigating its activity against a range of bacterial and viral pathogens is warranted based on the known properties of its constituent parts. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Table 2: Applications of AI/ML in the Development of this compound

ApplicationDescriptionPotential Impact
Target Identification Analyzing biological data to identify novel protein targets for the compound.Accelerates the discovery of new therapeutic applications.
Virtual Screening Screening large compound libraries in silico to identify potential hits.Reduces the time and cost of initial screening.
Lead Optimization Predicting the activity and properties of virtual compounds to guide synthesis.Enhances the efficiency of developing potent and safe drug candidates.
ADMET Prediction Forecasting the pharmacokinetic and toxicity profiles of new derivatives.Minimizes the risk of failure in later stages of drug development.

Expansion of Derivative Libraries for Broadened Spectrum of Biological Activities

To fully explore the therapeutic potential of this compound, the synthesis and screening of a diverse library of derivatives is essential. Combinatorial chemistry techniques can be employed to systematically modify the core structure and explore the impact of these changes on biological activity. acs.orgwikipedia.orgyoutube.com

Key areas for modification could include:

Substitution on the pyridine ring: Introducing various functional groups at different positions on the pyridine ring can modulate the compound's electronic properties, solubility, and interactions with biological targets. nih.govnih.gov

Alterations to the dichlorobenzyl group: The position and number of chlorine atoms on the benzyl (B1604629) ring can be varied to fine-tune the compound's lipophilicity and binding affinity.

Modification of the sulfanyl linker: The sulfur atom could be oxidized to a sulfoxide or sulfone, or replaced with other linkers to alter the molecule's conformation and flexibility.

The resulting library of compounds should then be screened against a wide range of biological targets to identify new and potentially unexpected therapeutic applications.

Pre-clinical Lead Optimization and Translational Research Avenues

Once promising lead compounds have been identified from the derivative library, the focus will shift to pre-clinical lead optimization. This stage involves a detailed investigation of the compound's pharmacological and toxicological properties in vitro and in animal models. The goal is to select a single candidate for clinical development.

A critical aspect of this phase is translational research, which aims to bridge the gap between preclinical findings and clinical outcomes. nih.gov This involves the use of relevant animal models of human diseases and the identification of biomarkers that can be used to monitor the drug's efficacy and safety in patients. A thorough understanding of the compound's mechanism of action will also be crucial for its successful translation to the clinic. nih.gov

Q & A

Q. What experimental controls are essential in bioactivity assays to avoid false positives?

  • Methodological Answer : Include 3 controls: (1) vehicle (DMSO <0.1%), (2) positive control (e.g., doxorubicin for cytotoxicity), (3) scrambled analog (e.g., 2-[(4-chlorobenzyl)sulfanyl]pyridine). Use Z’-factor >0.5 to validate assay robustness. Replicate thrice with blinded analysis .

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